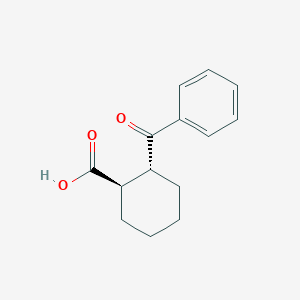

trans-2-Benzoylcyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

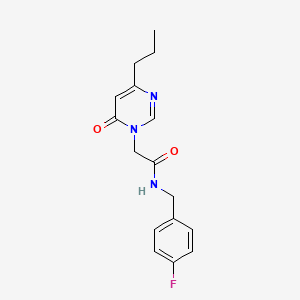

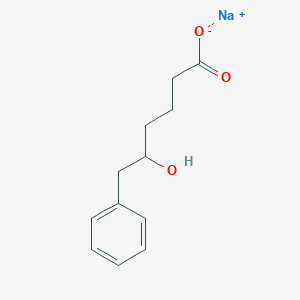

“trans-2-Benzoylcyclohexane-1-carboxylic acid” is a chemical compound with the formula C14H16O3 and a molecular weight of 232.28 . It is used in research and has various applications in the field of chemistry .

Molecular Structure Analysis

The molecular structure of “trans-2-Benzoylcyclohexane-1-carboxylic acid” is represented by the formula C14H16O3 . Unfortunately, I couldn’t retrieve more detailed information about its molecular structure.Applications De Recherche Scientifique

Synthesis and Stereostructure

Trans-2-Benzoylcyclohexane-1-carboxylic acid has been used in the synthesis of various heterocycles and isoindolone-fused compounds. It reacts with different amines and amino alcohols to form diverse diastereomeric products, which are further studied using advanced NMR and X-ray techniques for structural elucidation. This indicates its role in creating complex molecular architectures (Stájer, Szabó, Csende, Argay, & Sohár, 2002); (Sohár, Csámpai, Magyarfalvi, Szabó, & Stájer, 2004).

Spectroscopy and Conformational Analysis

This acid is also significant in the field of spectroscopy and conformational analysis. The structure and conformation of its derivatives are determined through various spectroscopic techniques, contributing to the understanding of molecular dynamics and interactions (Klika, Tähtinen, Dahlqvist, Szabó, Stájer, Sinkkonen, & Pihlaja, 2000).

Application in Polymer Science

In polymer science, derivatives of this acid, particularly dicarboxylates, are utilized as new generation plasticizers for improving the flexibility of polymers like PVC. This application significantly reduces the toxic effects on human health during their release from polymers into the environment (Dziwiński, Poźniak, & Lach, 2017).

Liquid Crystal Synthesis

Trans-2-Benzoylcyclohexane-1-carboxylic acid is instrumental in the synthesis of liquid crystal compounds. These synthesized compounds demonstrate specific mesophase properties, contributing to the development of advanced materials with tailored optical properties (Zheng, 2007).

Asymmetric Catalysis

The acid and its derivatives serve as crucial components in asymmetric catalysis. They are used for preparing enantiopure compounds and ligands, which are fundamental in producing pharmaceuticals and other chiral molecules with high enantiomeric excess (Schiffers, Rantanen, Schmidt, Bergmans, Zani, & Bolm, 2006).

Self-assembly in Peptide Design

This acid is also significant in the design of peptides and peptide-like structures. It has been used to anchor amino acids, leading to the formation of complex, higher-order tubular constructs, demonstrating its role in the field of supramolecular chemistry (Hanessian, Vinci, Fettis, Maris, & Viet, 2008).

Safety and Hazards

The safety and hazards associated with “trans-2-Benzoylcyclohexane-1-carboxylic acid” would depend on factors such as the amount of exposure and the manner in which it is handled. It’s important to refer to the material safety data sheet (MSDS) provided by the supplier for information on safety precautions, potential hazards, and appropriate handling procedures .

Propriétés

IUPAC Name |

(1R,2R)-2-benzoylcyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c15-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)14(16)17/h1-3,6-7,11-12H,4-5,8-9H2,(H,16,17)/t11-,12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPQLUGZLPSVOG-VXGBXAGGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2906701.png)

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(2-chlorobenzyl)acetamide](/img/structure/B2906703.png)

![3-chloro-6-(2-fluorophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2906705.png)

![Ethyl 4-((2-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2906706.png)

![2-[[4-(benzenesulfonyl)-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2906707.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)cyclopropanecarboxamide](/img/structure/B2906709.png)

![4-[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyrrolidine-1-carbonyl]benzaldehyde](/img/structure/B2906712.png)

![2-(2,6-difluorophenyl)-4-[(E)-1-(dimethylamino)-2-(1H-1,2,4-triazol-1-yl)ethylidene]-1,3-oxazol-5(4H)-one](/img/structure/B2906713.png)

![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2906718.png)

![2-((4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio)-N,N-dimethylacetamide](/img/structure/B2906719.png)